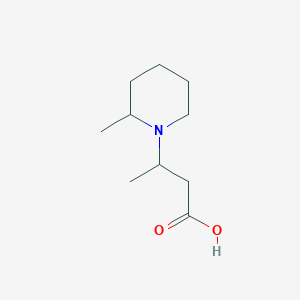
Acide 3-(2-méthylpipéridin-1-yl)butanoïque
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpiperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpiperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, l'acide 3-(2-méthylpipéridin-1-yl)butanoïque est étudié pour ses applications thérapeutiques potentielles. En raison de sa similarité structurale avec la pipéridine, un composé présent dans diverses molécules pharmacologiquement actives, il pourrait servir de précurseur ou d'intermédiaire dans la synthèse de nouveaux médicaments .
Agriculture
La recherche agricole a étudié l'utilisation de l'this compound dans le développement de nouveaux pesticides ou régulateurs de croissance. Son squelette pipéridine pourrait être utile pour créer des composés qui affectent la croissance des plantes ou le comportement des ravageurs .
Industrie
Les applications industrielles de l'this compound comprennent son rôle d'intermédiaire chimique dans la synthèse de composés organiques plus complexes. Sa réactivité et ses caractéristiques structurelles en font un bloc de construction précieux en synthèse organique .
Activité Biologique
3-(2-Methylpiperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C11H19N1O2
- Molecular Weight: 197.28 g/mol
- IUPAC Name: 3-(2-Methylpiperidin-1-yl)butanoic acid
The biological activity of 3-(2-Methylpiperidin-1-yl)butanoic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is thought to modulate neurotransmitter systems, particularly those involving the endocannabinoid system.
Interaction with Cannabinoid Receptors
Research indicates that this compound may act as a cannabinoid receptor agonist, influencing the CB1 and CB2 receptors. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic properties.
Biological Activities
The following table summarizes the key biological activities associated with 3-(2-Methylpiperidin-1-yl)butanoic acid:
Case Studies
- Anti-inflammatory Effects : In a study conducted on guinea pig airways, 3-(2-Methylpiperidin-1-yl)butanoic acid demonstrated significant inhibition of neurogenic inflammation, suggesting its potential use in treating respiratory conditions characterized by inflammation .
- Analgesic Properties : A series of experiments showed that this compound effectively reduced pain responses in rodent models of neuropathic pain, indicating its potential as an analgesic agent .
- Neuroprotection : In vitro studies have shown that 3-(2-Methylpiperidin-1-yl)butanoic acid can protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective capabilities .
Pharmacological Applications
Given its diverse biological activities, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for various therapeutic applications:
- Pain Management : Its analgesic properties make it a candidate for developing new pain relief medications.
- Neurological Disorders : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease or multiple sclerosis.
- Inflammatory Diseases : Its anti-inflammatory activity could be beneficial in treating chronic inflammatory diseases.
Propriétés
IUPAC Name |
3-(2-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCVDJZFCJLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















